2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol 2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol
Brand Name: Vulcanchem
CAS No.: 941823-66-1
VCID: VC7556541
InChI: InChI=1S/C16H15ClN2O/c17-13-5-3-4-12(10-13)11-19-15-7-2-1-6-14(15)18-16(19)8-9-20/h1-7,10,20H,8-9,11H2
SMILES: C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)CCO
Molecular Formula: C16H15ClN2O
Molecular Weight: 286.76

2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol

CAS No.: 941823-66-1

Cat. No.: VC7556541

Molecular Formula: C16H15ClN2O

Molecular Weight: 286.76

* For research use only. Not for human or veterinary use.

2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol - 941823-66-1

Specification

CAS No. 941823-66-1
Molecular Formula C16H15ClN2O
Molecular Weight 286.76
IUPAC Name 2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethanol
Standard InChI InChI=1S/C16H15ClN2O/c17-13-5-3-4-12(10-13)11-19-15-7-2-1-6-14(15)18-16(19)8-9-20/h1-7,10,20H,8-9,11H2
Standard InChI Key GUPXTPZIRLMXFY-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)CCO

Introduction

Chemical Identification and Structural Features

Molecular and Structural Characteristics

2-[1-(3-Chlorobenzyl)-1H-benzimidazol-2-yl]ethanol (CAS No. 941823-66-1) belongs to the benzimidazole family, featuring a fused benzene and imidazole ring system. The 3-chlorobenzyl group at the 1-position and the ethanol moiety at the 2-position distinguish it from simpler benzimidazoles . Key structural attributes include:

PropertyValue
Molecular FormulaC₁₆H₁₅ClN₂O
Molecular Weight286.76 g/mol
CAS Registry Number941823-66-1
Synonyms1-[(3-Chlorophenyl)methyl]-1H-benzimidazole-2-ethanol

The presence of the chlorine atom introduces electronegativity, potentially enhancing binding interactions in biological systems, while the ethanol group offers a site for further chemical modifications .

Synthetic Routes and Methodological Considerations

General Benzimidazole Synthesis Strategies

Benzimidazoles are commonly synthesized via condensation reactions between o-phenylenediamine derivatives and carbonyl-containing compounds. For 2-substituted benzimidazoles, strategies often involve:

  • Cyclocondensation: Reacting o-phenylenediamine with carboxylic acid derivatives or aldehydes under acidic conditions .

  • Post-Functionalization: Introducing substituents after forming the benzimidazole core, such as alkylation or nucleophilic substitution .

Proposed Synthesis of 2-[1-(3-Chlorobenzyl)-1H-Benzimidazol-2-yl]ethanol

A plausible route involves:

  • Formation of Benzimidazole Core: Condensation of 3-chlorobenzylamine with 2-hydroxyethyl-substituted o-phenylenediamine in the presence of a dehydrating agent (e.g., polyphosphoric acid) .

  • Ethanol Group Introduction: Alkylation of the benzimidazole nitrogen with a chloroethanol derivative, facilitated by a base like potassium carbonate .

Example Reaction Pathway:

3-Chlorobenzylamine+2-Hydroxyethyl-o-phenylenediaminePPAIntermediateChloroethanol/K₂CO₃Target Compound\text{3-Chlorobenzylamine} + \text{2-Hydroxyethyl-o-phenylenediamine} \xrightarrow{\text{PPA}} \text{Intermediate} \xrightarrow{\text{Chloroethanol/K₂CO₃}} \text{Target Compound}

This method aligns with protocols used for analogous hydrazide and ester derivatives .

Physicochemical and Stability Profiles

Solubility and Partition Coefficients

  • Solubility: Predicted to be moderately soluble in polar aprotic solvents (e.g., DMSO, DMFA) due to the ethanol group, but poorly soluble in water .

  • logP (Octanol-Water): Estimated 2.8–3.2, indicating moderate lipophilicity suitable for membrane penetration .

Thermal Stability

Benzimidazoles generally exhibit high thermal stability. The decomposition temperature of this compound likely exceeds 200°C, consistent with analogs showing stability up to 250°C .

Research Gaps and Future Directions

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and reduce byproducts.

  • Biological Screening: Evaluating anti-inflammatory, antiviral, and kinase inhibition profiles.

  • Crystallographic Studies: Resolving the X-ray structure to confirm stereochemistry and intermolecular interactions.

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